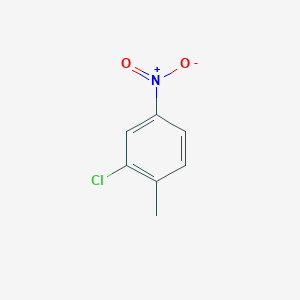

2-Chloro-4-nitrotoluene

Overview

Description

2-Chloro-4-nitrotoluene is a pale yellow crystalline compound that belongs to the class of nitrotoluenes. It is characterized by the presence of a chlorine atom and a nitro group attached to a toluene ring. This compound is insoluble in water but dissolves in most organic solvents. It is primarily used in the manufacture of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrotoluene is typically synthesized by the chlorination of 4-nitrotoluene. The process involves the use of chlorine gas in the presence of iodine as a catalyst. The reaction is carried out at temperatures ranging from the melting point of the product up to 120°C. The molar ratio of chlorine to 4-nitrotoluene is maintained between 0.6 to 1.2, and iodine is used in a concentration of 0.1 to 10% by weight relative to the 4-nitrotoluene .

Industrial Production Methods: In industrial settings, the chlorination process is optimized to minimize the formation of by-products and maximize the yield of this compound. The reaction conditions are carefully controlled to ensure the efficient separation and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions or amines can be used.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 2-Chloro-4-aminotoluene.

Oxidation: 2-Chloro-4-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Dyes and Pigments : 2-Chloro-4-nitrotoluene serves as a key intermediate in the synthesis of various dyes and pigments, contributing to the colorants industry. Its chemical structure allows for further substitution reactions that enhance color properties.

Pharmaceuticals : This compound is utilized as a precursor in the synthesis of pharmaceutical agents, including potential NMDA-glycine antagonists and other bioactive molecules. Its ability to undergo reduction reactions makes it valuable for generating amino derivatives .

Biological Research

Modification of Aromatic Compounds : In biological studies, this compound is employed to investigate the modification of aromatic compounds, which can lead to insights into metabolic pathways and enzyme interactions.

Biodegradation Studies : Research has demonstrated that certain bacteria, such as Burkholderia sp. RKJ 800 and Rhodococcus sp. MB-P1, can degrade this compound under aerobic conditions, indicating its potential for bioremediation applications . These studies highlight how microorganisms can transform harmful compounds into less toxic metabolites.

Industrial Applications

Agrochemicals : The compound is also involved in the production of herbicides and pesticides, where its chlorinated and nitro functionalities enhance herbicidal activity .

Case Study 1: Toxicological Assessment

A study conducted over 13 weeks on rats exposed to high concentrations of this compound revealed significant toxicological effects:

- Hematopoiesis and Hemosiderin Accumulation : Observed in the spleen.

- Reproductive Toxicity : Testicular degeneration was noted in males, with altered estrous cycles in females at elevated doses.

Case Study 2: Biodegradation Pathways

Research on Burkholderia sp. RKJ 800 indicated that this strain effectively degrades 2-chloro-4-nitrophenol through a novel pathway involving hydroquinone formation. The study utilized chromatographic techniques to confirm metabolite identities, showcasing the potential for bioremediation strategies using this bacterium .

Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Chlorine atom can be replaced by nucleophiles | Varies based on nucleophile used |

| Reduction | Nitro group can be reduced to an amino group | 2-Chloro-4-aminotoluene |

| Oxidation | Methyl group can be oxidized to a carboxylic acid | 2-Chloro-4-nitrobenzoic acid |

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom can also participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and processes, making the compound useful in various applications .

Comparison with Similar Compounds

- 2-Chloro-1-methyl-4-nitrobenzene

- 4-Chloro-2-nitrotoluene

- 3-Chloro-4-nitrotoluene

Comparison: 2-Chloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the toluene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound has distinct chemical properties and applications, particularly in the synthesis of dyes and pigments .

Biological Activity

2-Chloro-4-nitrotoluene (C7H6ClNO2) is an aromatic compound that has garnered attention due to its biological activity and potential environmental impact. It is primarily used in the synthesis of dyes and other chemical intermediates. Understanding its biological effects is crucial for assessing its safety and environmental risks.

- Molecular Formula : C7H6ClNO2

- CAS Number : 95-73-8

- Appearance : Pale yellow crystalline solid

- Solubility : Insoluble in water, soluble in organic solvents

Toxicological Studies

Toxicological assessments have indicated several significant biological effects of this compound:

- Acute Toxicity : The compound exhibits varying levels of acute toxicity based on exposure routes:

- Methemoglobinemia : High doses can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. This was particularly noted in dermal exposure studies .

- Reproductive and Developmental Toxicity : In reproductive toxicity studies on rats, no significant adverse effects were observed on fertility or gestation parameters, although some systemic toxicity was noted at higher doses .

- Carcinogenic Potential : There is equivocal evidence of carcinogenic activity based on increased incidences of neoplasms in long-term studies, particularly in male rats .

Biodegradation Studies

Recent research has highlighted the ability of certain bacteria to degrade this compound, indicating potential bioremediation applications:

- Burkholderia sp. RKJ 800 : This strain was isolated from pesticide-contaminated sites and demonstrated the capacity to utilize 2-chloro-4-nitrophenol as a sole carbon source. The degradation pathway involved hydroquinone formation, with stoichiometric release of nitrite and chloride ions .

- Rhodococcus sp. MB-P1 : Another strain capable of degrading related compounds via aerobic pathways was identified, transforming 2-chloro-4-nitroaniline into less harmful metabolites through a series of enzymatic reactions .

Case Study 1: Toxicological Assessment

A comprehensive study conducted over 13 weeks on rats revealed that exposure to high concentrations of this compound resulted in:

- Hematopoiesis and hemosiderin accumulation in the spleen.

- Testicular degeneration in males and altered estrous cycles in females at elevated doses .

Case Study 2: Biodegradation Research

In a laboratory setting, Burkholderia sp. RKJ 800 effectively degraded 2-chloro-4-nitrophenol through a novel pathway involving chlorohydroquinone and hydroquinone as intermediates. The study employed chromatographic techniques to confirm metabolite identification .

Summary Table of Biological Effects

| Biological Effect | Observations |

|---|---|

| Acute Toxicity | LD50 values indicate moderate toxicity |

| Methemoglobinemia | Notable at high exposure levels |

| Reproductive Toxicity | No significant adverse effects noted |

| Carcinogenic Potential | Equivocal evidence based on long-term studies |

| Biodegradation | Effective degradation by specific bacterial strains |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-4-nitrotoluene, and what experimental parameters influence yield and purity?

this compound is typically synthesized via two pathways:

- Nitration of 4-chlorotoluene : Controlled nitration at low temperatures (0–5°C) using mixed acid (HNO₃/H₂SO₄) selectively introduces the nitro group at the para position relative to the methyl group. Co-formation of 4-chloro-3-nitrotoluene (~15–20%) is common, requiring fractional crystallization for purification .

- Chlorination of 2-nitrotoluene : Direct chlorination (Cl₂/FeCl₃) of 2-nitrotoluene under anhydrous conditions produces this compound alongside 2-chloro-6-nitrotoluene. Solvent choice (e.g., chlorobenzene) and stoichiometric control minimize byproducts .

Key Parameters : Temperature control, reagent stoichiometry, and solvent polarity directly impact regioselectivity and yield.

Q. How is benzylic oxidation of this compound to 2-chloro-4-nitrobenzoic acid optimized?

Benzylic oxidation employs strong oxidizing agents like KMnO₄ or H₂CrO₄ under acidic conditions (e.g., H₂SO₄):

- Reaction Setup : Aqueous H₂SO₄ (60–70% v/v) at 80–100°C ensures complete conversion of the methyl group to a carboxyl group. The nitro and chloro substituents remain intact due to their electron-withdrawing effects .

- Workup : Neutralization with NaOH followed by acid precipitation isolates the product. Yields >85% are achievable with excess oxidizer and extended reflux (6–8 hours).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- FT-IR/Raman : Key vibrations include:

- NMR : ¹H NMR shows a singlet for the methyl group (δ 2.5–2.6 ppm) and distinct aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms substitution patterns via carbon chemical shifts .

Validation : Computational methods (DFT) simulate spectra to cross-verify experimental peaks, resolving ambiguities in overlapping signals .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic and vibrational properties of this compound?

DFT with hybrid functionals (e.g., B3LYP ) accurately models:

- Electron Density Distribution : Localized electron withdrawal by -NO₂ and -Cl groups, influencing reactivity .

- Vibrational Frequencies : B3LYP/6-311++G(d,p) basis sets replicate experimental IR/Raman spectra with <5% deviation, aiding assignments .

Methodology : Geometry optimization followed by frequency analysis at the same theory level avoids discrepancies between computed and experimental data .

Q. What factors govern the catalytic hydrogenation of this compound to 4-amino-2-chlorotoluene, and how are side reactions mitigated?

Hydrogenation over Pd/C or Raney Ni catalysts requires:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance nitro group reduction while suppressing dechlorination.

- Temperature/Pressure : Mild conditions (50–70°C, 1–3 bar H₂) prevent over-reduction or C-Cl bond cleavage .

Side Reactions : Trace HCl formation can deactivate catalysts; adding NH₃ or Na₂CO₃ neutralizes acid byproducts, maintaining catalytic activity .

Q. How do researchers resolve contradictions in vibrational spectral assignments for halogenated nitroaromatics like this compound?

Discrepancies arise from:

- Isomeric Interference : Co-eluting isomers (e.g., 4-chloro-2-nitrotoluene) complicate peak assignments.

- Solvent Effects : Polar solvents shift NO₂ stretches by 10–20 cm⁻¹.

Resolution Strategies :

Q. What mechanistic insights explain the stability of this compound under acidic oxidation conditions?

The electron-withdrawing -NO₂ and -Cl groups:

- Deactivate the Ring : Reduce susceptibility to electrophilic attack, preventing nitration/chlorination side reactions.

- Stabilize Intermediates : Resonance stabilization of the benzylic carbocation during oxidation ensures selective carboxyl group formation .

Experimental Proof : Isotopic labeling (e.g., D₂O) and kinetic studies confirm no H/D exchange at the benzylic position, supporting a carbocation mechanism .

Properties

IUPAC Name |

2-chloro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXJBROWQDVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026984 | |

| Record name | 2-Chloro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Pale yellow crystalline powder or lumps; [MSDSonline] | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260 °C AT 760 MM HG | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

138 °C | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

121-86-8 | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T26LNR6T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68 °C | |

| Record name | 2-CHLORO-4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.